

Application Notes and Protocols for NMR Spectroscopy of 3-Acetyl-4-hydroxyindole

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Compound of Interest

Compound Name: 3-Acetyl-4-hydroxyindole

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Introduction

3-Acetyl-4-hydroxyindole is a member of the indole family, a class of heterocyclic compounds that are scaffolds in numerous biologically active molecules and pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This document provides detailed application notes and standardized protocols for acquiring and interpreting NMR spectra of **3-Acetyl-4-hydroxyindole**.

While experimental NMR data for **3-Acetyl-4-hydroxyindole** is not readily available in the public domain, this guide presents predicted ^1H and ^{13}C NMR data based on the known spectral data of the closely related compound, 3-acetylindole, and established substituent effects. These predictions serve as a valuable reference for researchers working on the synthesis and characterization of **3-Acetyl-4-hydroxyindole** and its derivatives.

Predicted NMR Data

The introduction of a hydroxyl group at the C4 position of the indole ring is expected to influence the chemical shifts of the nearby protons and carbons due to its electron-donating and anisotropic effects. The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **3-Acetyl-4-hydroxyindole**. These predictions are derived from the experimental data of 3-acetylindole and are intended to be a guide for spectral assignment.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts (δ) and Coupling Constants (J) for **3-Acetyl-4-hydroxyindole**.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H1 (NH)	8.1 - 8.3	broad singlet	-
H2	8.2 - 8.4	doublet	~3.0
H5	6.8 - 7.0	triplet	~7.8
H6	7.0 - 7.2	triplet	~7.8
H7	7.1 - 7.3	doublet	~7.8
-COCH ₃	2.4 - 2.6	singlet	-
4-OH	5.0 - 6.0	broad singlet	-

Predicted data is based on known substituent effects on the 3-acetylindole scaffold.

Predicted ^{13}C NMR Data

Table 2: Predicted ^{13}C NMR Chemical Shifts (δ) for **3-Acetyl-4-hydroxyindole**.

Carbon	Predicted Chemical Shift (δ , ppm)
C2	135 - 137
C3	115 - 117
C3a	125 - 127
C4	145 - 147
C5	110 - 112
C6	121 - 123
C7	112 - 114
C7a	136 - 138
-COCH ₃	192 - 194
-COCH ₃	27 - 29

Predicted data is based on known substituent effects on the 3-acetylindole scaffold.

Experimental Protocols

The following protocols provide a standardized procedure for the preparation and NMR analysis of **3-Acetyl-4-hydroxyindole** samples.

Sample Preparation Protocol

- **Sample Weighing:** Accurately weigh 5-10 mg of the **3-Acetyl-4-hydroxyindole** sample for ¹H NMR and 20-50 mg for ¹³C NMR.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the sample is soluble. Commonly used solvents for indole derivatives include DMSO-d₆, CDCl₃, or acetone-d₆. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H and O-H.
- **Dissolution:** Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

- **Transfer:** Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
- **Internal Standard (Optional):** For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition Protocol

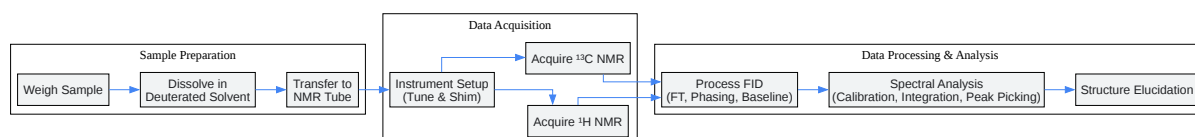
- **Instrument Setup:** Tune and shim the NMR spectrometer according to the manufacturer's instructions to ensure optimal magnetic field homogeneity.
- **^1H NMR Acquisition Parameters (Typical):**
 - **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30').
 - **Number of Scans:** 16-64 scans, depending on the sample concentration.
 - **Relaxation Delay (d1):** 1-2 seconds.
 - **Acquisition Time (aq):** 2-4 seconds.
 - **Spectral Width (sw):** A range of approximately 12-16 ppm is typically sufficient.
- **^{13}C NMR Acquisition Parameters (Typical):**
 - **Pulse Program:** A proton-decoupled experiment (e.g., 'zgpg30').
 - **Number of Scans:** 1024 scans or more, as ^{13}C has a low natural abundance.
 - **Relaxation Delay (d1):** 2 seconds.
 - **Acquisition Time (aq):** 1-2 seconds.
 - **Spectral Width (sw):** A range of approximately 0-200 ppm.
- **Data Processing:** Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction using the spectrometer's software.

- Data Analysis: Calibrate the spectra using the residual solvent peak or the internal standard (TMS at 0.00 ppm). Integrate the signals in the ^1H NMR spectrum and pick the peaks in both ^1H and ^{13}C spectra.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of **3-Acetyl-4-hydroxyindole**.

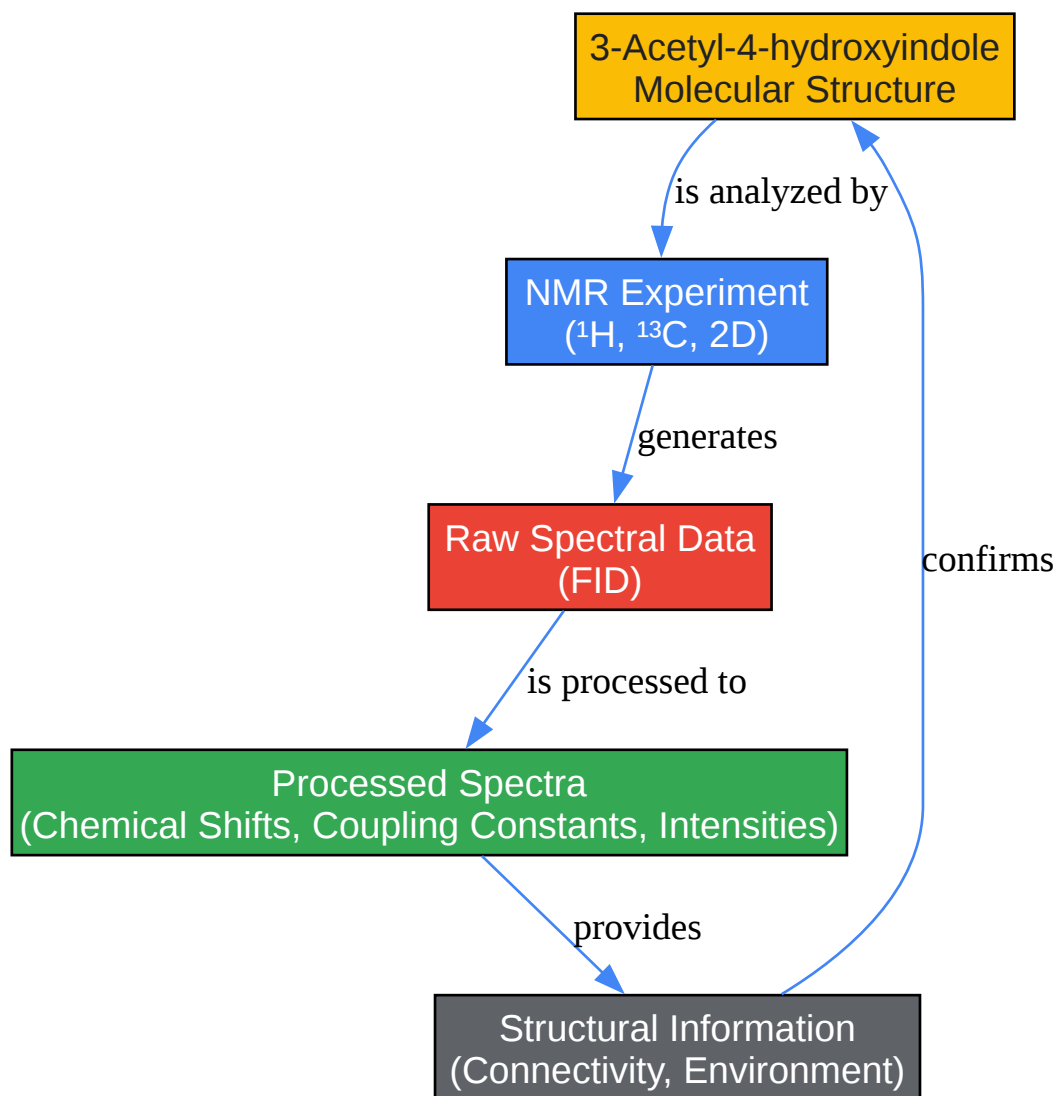


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Caption: Workflow for NMR Analysis.

Logical Relationship of Spectral Data

This diagram shows the relationship between the molecular structure and the NMR data obtained.



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Caption: Structure-Spectra Relationship.

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